molecular formula C12H11NO3 B14327002 Methyl 3-methoxyquinoline-2-carboxylate CAS No. 110429-26-0

Methyl 3-methoxyquinoline-2-carboxylate

Cat. No.: B14327002
CAS No.: 110429-26-0
M. Wt: 217.22 g/mol
InChI Key: ZDIVCPODDCJMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxyquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxyquinoline-2-carboxylate typically involves the reaction of 3-methoxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:

    Starting Material: 3-methoxyquinoline-2-carboxylic acid.

    Reagent: Methanol.

    Catalyst: Sulfuric acid or another suitable acid catalyst.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of environmentally benign catalysts and solvents is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: 3-methoxyquinoline-2-carbinol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-methoxyquinoline-2-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxyquinoline-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylate: Lacks the methoxy group, resulting in different chemical properties.

    Methyl 2-methoxyquinoline-3-carboxylate: The position of the methoxy and carboxylate groups is switched, leading to variations in reactivity.

    3-Methylquinoline-2-carboxylate: The methoxy group is replaced with a methyl group, altering its chemical behavior.

Uniqueness

Methyl 3-methoxyquinoline-2-carboxylate is unique due to the presence of both the methoxy and ester groups on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

110429-26-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-7-8-5-3-4-6-9(8)13-11(10)12(14)16-2/h3-7H,1-2H3

InChI Key

ZDIVCPODDCJMDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2N=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.